molecular formula C7H11F2N3 B13583765 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine

Cat. No.: B13583765
M. Wt: 175.18 g/mol
InChI Key: IZNTUAXAEDKAOJ-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a compound that features a difluoromethyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Biological Activity

1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a synthetic compound notable for its unique molecular structure, which includes a difluoromethyl group and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C₇H₁₁F₂N₃
  • Molecular Weight : 175.18 g/mol
  • CAS Number : 1694553-85-9

The presence of the difluoromethyl group enhances its binding affinity to biological targets, while the imidazole ring can interact with metal ions in enzymes, potentially modulating their catalytic activities .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, influencing their activity.
  • Receptor Binding : The difluoromethyl group enhances binding to specific receptors, which may affect signaling pathways involved in various physiological processes.

In Vitro Studies

Several studies have evaluated the biological effects of this compound:

  • Antitumor Activity : A study examined the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance its antitumor efficacy .
  • Enzyme Inhibition : Research indicated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit the activity of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that this compound has distinct advantages due to its difluoromethyl group:

Compound NameMolecular FormulaKey Features
3-(1-Methyl-1H-imidazol-5-yl)propan-2-aminesC₇H₁₁F₂N₃Contains an imidazole ring; different nitrogen position
2-Methyl-1-(1-methyl-1H-imidazol-2-YL)propan-1-aminesC₈H₁₅N₃Variation in alkyl chain length; differing activity
N-Methyl-3-(1-methylimidazolyl)propanaminesC₇H₁₁N₃Similar imidazole structure; differing functional groups

The unique difluoromethyl group enhances binding properties and alters pharmacological profiles compared to these similar compounds .

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-amine

InChI

InChI=1S/C7H11F2N3/c1-12-3-2-11-6(12)4-5(10)7(8)9/h2-3,5,7H,4,10H2,1H3

InChI Key

IZNTUAXAEDKAOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(C(F)F)N

Origin of Product

United States

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